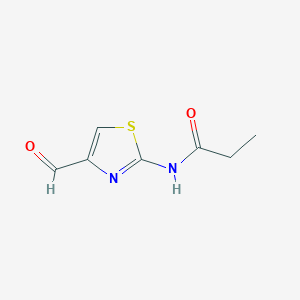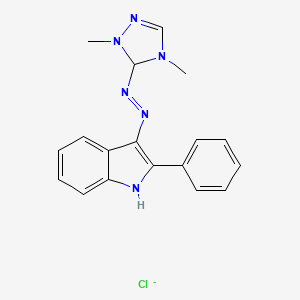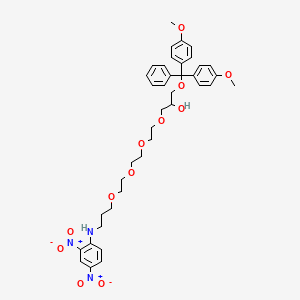![molecular formula C10H6F8 B13789548 Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro- CAS No. 77549-74-7](/img/structure/B13789548.png)
Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,3,4,4,5,6-Octafluorotricyclo[44002,5]dec-8-ene is a fluorinated tricyclic compound known for its unique structural properties and high thermal stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene typically involves multiple steps, starting from simpler fluorinated precursors. One common method involves the cyclization of a fluorinated diene with a suitable dienophile under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: Nucleophilic substitution reactions are possible, where fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Fluorinated amines or thiols.
Aplicaciones Científicas De Investigación
1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene has several applications in scientific research:
Materials Science: Used in the development of high-performance polymers and coatings due to its thermal stability and chemical resistance.
Organic Chemistry: Serves as a building block for the synthesis of complex fluorinated molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Employed in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pathways involved may include disruption of hydrogen bonding networks and alteration of protein conformation.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,3,4,4,5,6-Octafluorobicyclo[4.4.0]dec-8-ene: Similar structure but lacks the tricyclic framework.
1,2,3,3,4,4,5,6-Octafluorocyclohexene: A simpler fluorinated cyclic compound with fewer rings.
Uniqueness
1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene is unique due to its tricyclic structure, which imparts higher thermal stability and distinct chemical reactivity compared to its bicyclic and monocyclic counterparts. This makes it particularly valuable in applications requiring robust and stable materials.
Propiedades
Número CAS |
77549-74-7 |
|---|---|
Fórmula molecular |
C10H6F8 |
Peso molecular |
278.14 g/mol |
Nombre IUPAC |
1,2,3,3,4,4,5,6-octafluorotricyclo[4.4.0.02,5]dec-8-ene |
InChI |
InChI=1S/C10H6F8/c11-5-3-1-2-4-6(5,12)8(14)7(5,13)9(15,16)10(8,17)18/h1-2H,3-4H2 |
Clave InChI |
DDSRYTILPPTKDF-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC2(C1(C3(C2(C(C3(F)F)(F)F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)

![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)

